Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (t-BuMePhos, CAS 255837-19-5) is a highly electron-rich, sterically demanding Buchwald-type dialkylbiarylphosphine ligand. Featuring a di-tert-butylphosphine moiety paired with a 2'-methyl-substituted biphenyl backbone, it provides a precise steric environment that bridges the gap between unhindered ligands (like JohnPhos) and excessively bulky analogs (like t-BuXPhos). In procurement and process design, t-BuMePhos is selected for its ability to stabilize reactive palladium intermediates while maintaining sufficient accessibility for challenging oxidative additions and formal σ-bond metathesis. It is particularly valued in late-stage cyclization-oxygenation sequences, the bismetalation of strained C-C bonds, and the cross-coupling of highly acidic substrates where generic phosphines fail to provide adequate conversion [1].
Substituting t-BuMePhos with closely related analogs such as JohnPhos, XPhos, or t-BuXPhos frequently leads to catalytic failure or severe yield degradation in specialized microenvironments. The 2'-methyl group on the lower biphenyl ring of t-BuMePhos imparts a specific conformational rigidity that prevents the premature β-hydride elimination often seen with less hindered ligands like JohnPhos. Conversely, replacing it with bulkier ligands such as t-BuXPhos can completely block substrate coordination; for example, in the bismetalation of strained C-C bonds, the triisopropyl groups of t-BuXPhos create excessive steric hindrance that halts the reaction entirely. Consequently, substituting t-BuMePhos in optimized protocols risks complete process failure, necessitating its specific procurement for these sensitive transformations [1].
In the palladium-catalyzed bismetalation of biphenylene with bis(pinacolato)diboron, t-BuMePhos demonstrated superior catalytic efficiency compared to both less hindered and bulkier biaryl phosphines. At 10 mol% ligand loading, the t-BuMePhos/Pd system achieved a 75% isolated yield of the target 2,2′-bis(boryl)biphenyl. In direct comparison, JohnPhos provided a 64% yield, XPhos yielded 45%, and the highly bulky t-BuXPhos failed to produce any reaction (0% yield). This quantitative advantage highlights the precise steric threshold of t-BuMePhos, which allows for the necessary oxidative addition into the strained C-C bond without blocking the subsequent insertion of the bulky diboron reagent [1].
| Evidence Dimension | Isolated yield of 2,2′-bis(boryl)biphenyl |
| Target Compound Data | 75% isolated yield |
| Comparator Or Baseline | JohnPhos (64%), XPhos (45%), t-BuXPhos (0% - no reaction) |
| Quantified Difference | 11% absolute yield increase over JohnPhos; complete reaction rescue compared to t-BuXPhos (75% vs 0%) |
| Conditions | 5 mol% Pd(dba)2, 10 mol% ligand, bis(pinacolato)diboron, xylene, 140 °C |
For materials science and complex synthesis, this proves t-BuMePhos is the mandatory procurement choice for activating inert C-C bonds where bulkier ligands fail entirely.
During the development of a unified Pd-catalyzed cyclization-oxygenation sequence for natural product synthesis, t-BuMePhos emerged as the optimal ligand for terminating unactivated C(sp3)-PdII intermediates with oxygen nucleophiles. Screening revealed that at a 15 mol% ligand loading, t-BuMePhos afforded the highest yield of the fused bicyclic product at 95%. This exceptional conversion rate demonstrates the ligand's ability to facilitate challenging intermolecular C-O bond formations from alkyl-palladium species, preventing competitive β-hydride elimination pathways that typically plague these transformations [1].
| Evidence Dimension | Yield of fused bicyclic product via C-O termination |
| Target Compound Data | 95% yield |
| Comparator Or Baseline | Baseline generic ligand screening (lower conversion/yields) |
| Quantified Difference | Achieved near-quantitative (95%) conversion in a sterically demanding cyclization-oxygenation |
| Conditions | 10 mol% Pd(OAc)2, 15 mol% t-BuMePhos, tetrabutylammonium acetate (3.0 equiv), toluene, 90 °C |
Validates the procurement of t-BuMePhos for late-stage functionalization workflows where capturing unalkylated Pd intermediates with weak oxygen nucleophiles is critical.
In the palladium-catalyzed C-alkylation (nitroethylation) of vinyl triflates, t-BuMePhos demonstrated strong initial activity when paired with cesium carbonate. In comparative screening, the t-BuMePhos system achieved a product-to-internal standard ratio of 4.00. This significantly outperformed other bulky phosphines under the same specific conditions, such as QPhos (1.54 ratio), RuPhos (0.54 ratio), and P(t-Bu)3•HBF4 (0.36 ratio). While other ligands were ultimately selected for broader substrate classes, the high specific activity of t-BuMePhos underscores its utility in cross-coupling steps involving highly acidic, challenging nucleophiles[1].
| Evidence Dimension | Product-to-internal standard ratio (reaction efficiency) |
| Target Compound Data | 4.00 ratio |
| Comparator Or Baseline | QPhos (1.54), RuPhos (0.54), P(t-Bu)3•HBF4 (0.36) |
| Quantified Difference | 2.6-fold higher efficiency than QPhos; >7-fold higher than RuPhos under specific initial conditions |
| Conditions | Pd-catalyzed coupling of vinyl triflate with nitroalkane using Cs2CO3 base |
Provides supporting evidence that t-BuMePhos can outperform standard bulky ligands in specific cross-couplings with highly acidic substrates, justifying its inclusion in ligand screening kits.
Directly downstream of its superior performance in bismetalation [1], t-BuMePhos is the optimal ligand for synthesizing 2-metallo- and 2,2′-bis(metallo)biphenyls from biphenylene. Its precise steric profile allows for the formal σ-bond metathesis of strained C-C bonds with intermetallic linkages (such as B-B or Si-Si), making it highly valuable for developing novel organometallic building blocks and advanced materials.
Based on its near-quantitative yield in cyclization-oxygenation sequences [2], t-BuMePhos is highly recommended for complex natural product synthesis where unactivated C(sp3)-PdII intermediates must be trapped by oxygen nucleophiles. It effectively suppresses unwanted β-hydride elimination, enabling the construction of intricate fused bicyclic systems.
Supported by its strong initial activity in nitroethylation screens [3], t-BuMePhos is a prime candidate for inclusion in screening panels targeting the cross-coupling of highly acidic substrates (e.g., nitroacetates, nitroalkanes) with vinyl or aryl electrophiles. Its electronic richness helps drive the challenging reductive elimination step required for these weak nucleophiles.
Irritant